
N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1'-biphenyl)-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is a complex organic compound that features multiple aromatic rings and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Formation of Pyridine Units: Pyridine rings can be introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of amide bonds, which can be achieved through the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bonds, converting them to amines.
Substitution: Aromatic substitution reactions can occur on the biphenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for N-oxidation.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) for amide reduction.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe to study biological processes.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Polymer Science: Used in the synthesis of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-pyridyl)-1,2-ethanediamine: Similar structure but lacks the biphenyl units.
1,2-Bis(4-pyridyl)ethane: Similar pyridine units but lacks the amide functionality.
4,4’-Bipyridine: Contains pyridine units but lacks the ethane linkage and amide groups.
Uniqueness
“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is unique due to its combination of biphenyl, pyridine, and amide functionalities, which confer specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
77502-39-7 |
|---|---|
Molecular Formula |
C38H30N4O2 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |
InChI |
InChI=1S/C38H30N4O2/c43-37(33-15-11-29(12-16-33)27-7-3-1-4-8-27)41-35(31-19-23-39-24-20-31)36(32-21-25-40-26-22-32)42-38(44)34-17-13-30(14-18-34)28-9-5-2-6-10-28/h1-26,35-36H,(H,41,43)(H,42,44) |
InChI Key |
ZEVAFYIAQBHUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(C3=CC=NC=C3)C(C4=CC=NC=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
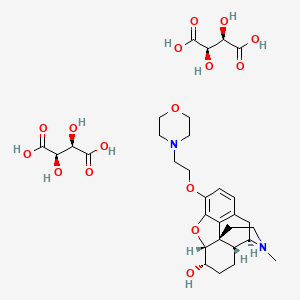
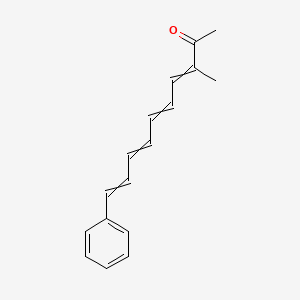

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
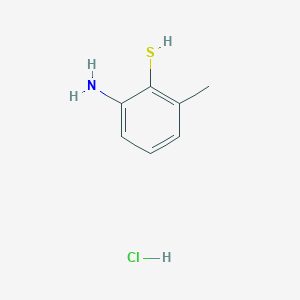
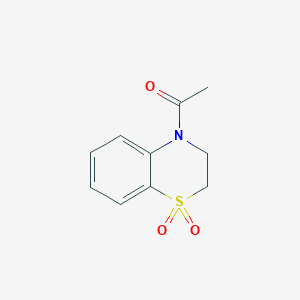
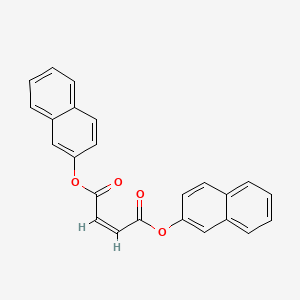




![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

